N'-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines and aldehydes.
Scientific Research Applications
N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a pyridine ring.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-8-3-2-6-11(13)10-16-17-14(18)12-7-4-5-9-15-12/h2-10H,1H3,(H,17,18)/b16-10- |
InChI Key |
GPGBAQMQSBWBJG-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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